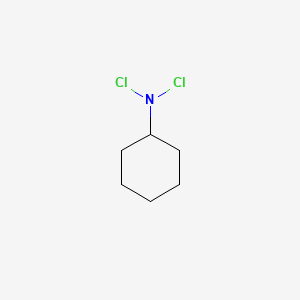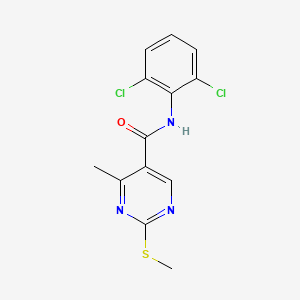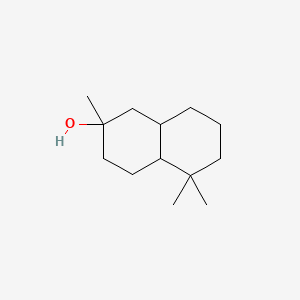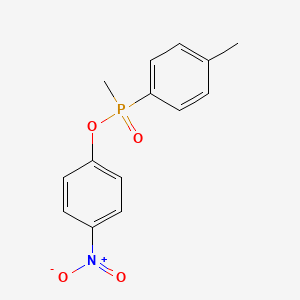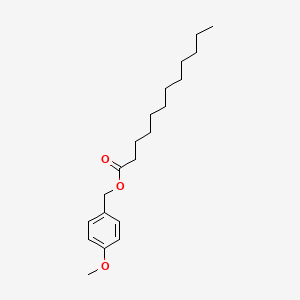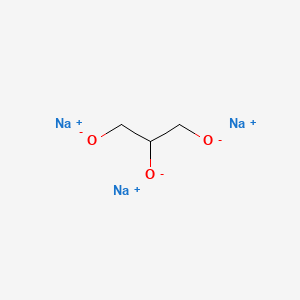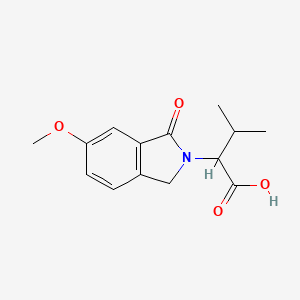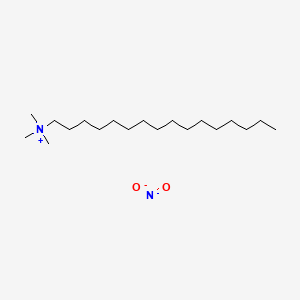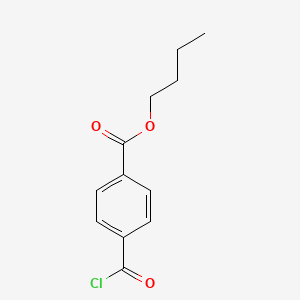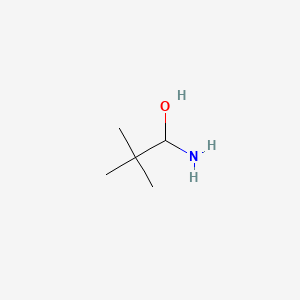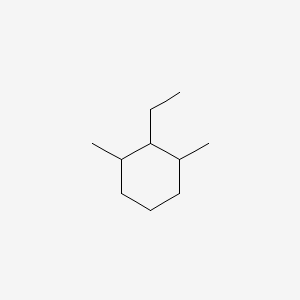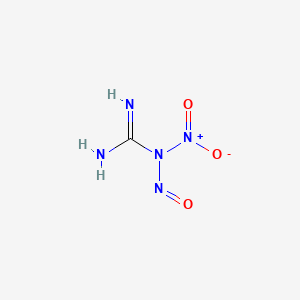
Guanidine, N-nitro-N-nitroso-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of guanidine, N-nitro-N-nitroso- typically involves the nitration of guanidine derivatives. One common method is the reaction of dicyandiamide with ammonium nitrate to produce guanidinium nitrate, which is then nitrated using concentrated sulfuric acid at low temperatures . This method is widely used in industrial production due to its efficiency and scalability.
Analyse Des Réactions Chimiques
Guanidine, N-nitro-N-nitroso- undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly reactive in the presence of strong acids and bases. Common reagents used in these reactions include sulfuric acid, nitric acid, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Guanidine, N-nitro-N-nitroso- has numerous applications in scientific research. It is widely used as a mutagen in genetic studies to induce mutations in bacterial cells, which helps in understanding the mechanisms of mutagenesis and DNA repair . Additionally, it is used in the synthesis of various pharmaceuticals and agrochemicals due to its ability to modify biological molecules .
Mécanisme D'action
The mechanism of action of guanidine, N-nitro-N-nitroso- involves the formation of reactive intermediates that interact with cellular macromolecules, particularly DNA. This interaction leads to the formation of DNA adducts, which can cause mutations and other genetic alterations . The compound’s mutagenic effects are primarily due to its ability to alkylate DNA bases, leading to errors during DNA replication .
Comparaison Avec Des Composés Similaires
Guanidine, N-nitro-N-nitroso- is similar to other nitroso compounds, such as N-methyl-N-nitroso-N-nitroguanidine and N-nitrosourea. it is unique in its specific reactivity and the types of DNA damage it induces . Other similar compounds include dimethylnitrosamine and ethylnitrosourea, which also have mutagenic and carcinogenic properties but differ in their chemical structures and reactivity .
Propriétés
Numéro CAS |
34225-54-2 |
|---|---|
Formule moléculaire |
CH3N5O3 |
Poids moléculaire |
133.07 g/mol |
Nom IUPAC |
1-nitro-1-nitrosoguanidine |
InChI |
InChI=1S/CH3N5O3/c2-1(3)5(4-7)6(8)9/h(H3,2,3) |
Clé InChI |
HMVYERAUBSAVAX-UHFFFAOYSA-N |
SMILES canonique |
C(=N)(N)N(N=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


